1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S2/c23-21-7-5-17(6-8-21)16-29(26,27)24-13-22(20-10-12-28-15-20)25-11-9-18-3-1-2-4-19(18)14-25/h1-8,10,12,15,22,24H,9,11,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVOBQGWUSOGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=C(C=C3)Cl)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN2O2S2
- Molecular Weight : 447.0 g/mol
- CAS Number : 955768-96-4
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiophene and isoquinoline moieties may play significant roles in modulating enzymatic activities and receptor interactions.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit antibacterial properties against various pathogens. For instance, derivatives containing thiophene and isoquinoline rings have shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
- Antiviral Activity :
- Anticancer Properties :
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 3,4-dihydroisoquinoline moiety, like the one , have shown promising anticancer properties. Specifically, studies suggest that these compounds can enhance the effectiveness of existing anti-cancer treatments by acting as indoleamine 2,3-dioxygenase inhibitors. This mechanism can potentially reverse tumor-specific immunosuppression associated with various cancers, including non-small-cell lung carcinoma and ovarian cancer .
Neuropharmacological Effects
The structure of the compound suggests potential neuropharmacological applications. Compounds derived from 3,4-dihydroisoquinoline are known for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, they may influence dopaminergic pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
Mechanistic Insights
The pharmacodynamics of 1-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide involve interactions with various biological targets:
- Indoleamine 2,3-Dioxygenase (IDO) : Inhibition of IDO can lead to increased levels of tryptophan and modulation of immune responses.
- Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, contributing to its potential use in treating mood disorders and neurodegeneration.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Variations in the substituents on the isoquinoline and thiophene rings can lead to derivatives with enhanced biological activity or selectivity. For example, modifications to the chlorophenyl group could improve solubility and bioavailability .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Antitumor Efficacy : In vitro studies demonstrated that derivatives of 3,4-dihydroisoquinoline exhibited significant cytotoxicity against various cancer cell lines. These findings support further investigation into their mechanisms and potential clinical applications.
- Neuroprotective Studies : Animal models treated with isoquinoline-based compounds showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. These results underscore the therapeutic potential for neurodegenerative conditions .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other sulfonamide derivatives highlight key trends in structure-activity relationships (SAR). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Structural Similarities and Divergences
- Heterocyclic Systems: The target compound and the oxadiazole-containing analog () both integrate nitrogen-rich heterocycles (dihydroisoquinoline vs. oxadiazole), which are known to enhance metabolic stability and target binding.
Substituent Effects :
- The 4-chlorophenyl group is conserved in the target compound, the oxadiazole analog (), and the hydrochloride derivative (), underscoring its role in bioactivity.
- Tolylfluanid () replaces chlorophenyl with a 4-methylphenyl group and adds fluorine, increasing hydrophobicity and environmental persistence for pesticidal use.
- Biological Activity: Antimicrobial activity is observed in the oxadiazole-linked compound (), likely due to sulfone-mediated enzyme inhibition. The target compound’s thiophene and dihydroisoquinoline may target similar pathways but with altered selectivity. Tolylfluanid () exemplifies how dimethylamino and fluoro substituents shift applications from therapeutics to agrochemicals by enhancing stability against hydrolysis.
Pharmacological and Industrial Implications
- Pharmaceutical Potential: The hydrochloride salt in suggests formulation for improved solubility, a strategy applicable to the target compound. The oxadiazole analog’s cytotoxicity () highlights the need for substituent optimization to balance efficacy and safety.
Agrochemical Applications :
- Tolylfluanid () demonstrates that sulfonamide derivatives can be repurposed for fungicidal use via strategic substituent modifications, though such changes may reduce human biocompatibility.
Preparation Methods
Preparation of 3,4-Dihydroisoquinoline
The 3,4-dihydroisoquinoline scaffold is synthesized via the Bischler-Napieralski reaction . Phenethylamide derivatives cyclize under acidic conditions to form the dihydroisoquinoline core.
Procedure :
Synthesis of 2-(Thiophen-3-yl)acetaldehyde
Thiophen-3-yl methanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
Procedure :
Reductive Amination to Form Intermediate A
A one-pot reductive amination strategy couples 2-(thiophen-3-yl)acetaldehyde with 3,4-dihydroisoquinoline.
Procedure :
- Aldehyde : 2-(Thiophen-3-yl)acetaldehyde (1.0 equiv)
- Amine : 3,4-Dihydroisoquinoline (1.2 equiv)
- Reducing agent : Sodium triacetoxyborohydride (STAB, 1.5 equiv)
- Solvent : Tetrahydrofuran (THF)
- Reaction time : 12 hours at 25°C
- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexanes)
- Yield : 65% (off-white solid).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.20–7.05 (m, 4H, dihydroisoquinoline), 7.40 (dd, J = 2.8 Hz, 1H, thiophene), 6.95 (d, J = 3.2 Hz, 1H, thiophene), 3.82 (q, J = 6.4 Hz, 1H, CH-N), 3.10–2.90 (m, 2H, CH₂NH₂), 2.75–2.60 (m, 2H, dihydroisoquinoline CH₂).
- HRMS (ESI+) : Calcd for C₁₅H₁₇N₂S [M+H]⁺: 265.1106, Found: 265.1109.
Synthesis of Intermediate B: (4-Chlorophenyl)Methanesulfonyl Chloride
Sulfonation of 4-Chlorobenzyl Chloride
Chlorosulfonation of 4-chlorobenzyl chloride yields the sulfonyl chloride intermediate.
Procedure :
- Substrate : 4-Chlorobenzyl chloride (1.0 equiv)
- Sulfonating agent : Chlorosulfonic acid (3.0 equiv)
- Reaction conditions : 0°C to 25°C over 2 hours
- Workup : Quenched with ice-water, extracted with dichloromethane
- Yield : 72% (colorless liquid).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.35 (d, J = 8.4 Hz, 2H, aromatic), 4.60 (s, 2H, CH₂SO₂Cl).
Final Coupling: Sulfonamide Formation
The ethylamine Intermediate A reacts with Intermediate B under basic conditions to form the target sulfonamide.
Procedure :
- Amine : Intermediate A (1.0 equiv)
- Sulfonyl chloride : Intermediate B (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane
- Reaction time : 4 hours at 0°C → 25°C
- Workup : Washed with 1M HCl, brine, column chromatography (SiO₂, CH₂Cl₂/MeOH)
- Yield : 58% (white crystalline solid).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.60 (d, J = 8.4 Hz, 2H, 4-Cl-C₆H₄), 7.40 (d, J = 8.4 Hz, 2H, 4-Cl-C₆H₄), 7.30–7.10 (m, 4H, dihydroisoquinoline), 7.05 (dd, J = 2.8 Hz, 1H, thiophene), 6.85 (d, J = 3.2 Hz, 1H, thiophene), 4.20 (q, J = 6.4 Hz, 1H, CH-N), 3.95 (s, 2H, SO₂CH₂), 3.30–3.10 (m, 2H, CH₂NH), 2.90–2.70 (m, 2H, dihydroisoquinoline CH₂).
- HRMS (ESI+) : Calcd for C₂₃H₂₃ClN₃O₂S₂ [M+H]⁺: 496.0912, Found: 496.0915.
Optimization and Mechanistic Insights
Reductive Amination Efficiency
Varying the reducing agent (STAB vs. NaBH₃CN) revealed STAB provided superior yields (65% vs. 52%) due to milder conditions.
Sulfonylation Selectivity
Excess triethylamine (2.0 equiv) minimized bis-sulfonylation byproducts (<5% yield).
Q & A
Q. Advanced
- Virtual screening : Docking studies against protein databases (e.g., K2P channels) to predict binding pockets .
- Surface plasmon resonance (SPR) : Quantify binding affinity (e.g., ) for hypothesized targets like ion channels or enzymes .
How does structural modification of substituents affect bioactivity?
Advanced
Comparative studies with analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) reveal:
- Thiophene vs. furan substitution : Thiophene enhances hydrophobic interactions, improving IC values in enzymatic assays.
- Dihydroisoquinoline alkylation : Methylation at N-2 increases metabolic stability but reduces solubility .
What in vitro assays are recommended for pharmacokinetic profiling?
Q. Advanced
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to estimate half-life ().
- Caco-2 permeability assays : Assess intestinal absorption potential (P) .
How can the compound’s mechanism of action be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
